(+)-Biotin-PEG11-CH2CH2N3

Bioconjugation Analytical Chemistry PROTAC

Polydisperse PEG reagents compromise conjugate characterization and binding reproducibility. (+)-Biotin-PEG11-CH2CH2N3 is a monodisperse, single-MW biotinylation linker that eliminates these issues. • Defined 40-atom (~50.4 Å) PEG11 spacer ensures precise spatial control between biotin and target molecule for reproducible SAR studies and PROTAC optimization. • Terminal azide enables modular CuAAC/SPAAC conjugation to alkyne-functionalized ligands, live-cell compatible labeling, and uniform SPR biosensor surfaces. • ≥97% purity minimizes side reactions in multi-step syntheses; shipped under ambient temperature as non-hazardous.

Molecular Formula C34H65N6O13S+
Molecular Weight 798.0 g/mol
Cat. No. B14050548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Biotin-PEG11-CH2CH2N3
Molecular FormulaC34H65N6O13S+
Molecular Weight798.0 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)NC(=O)N2
InChIInChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33,35H,1-29H2,(H2-,36,38,39,41,42)/p+1
InChIKeyRMGHXBTUJKICLM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG11-CH2CH2N3 Overview


(+)-Biotin-PEG11-CH2CH2N3 is a monodisperse, discrete-length polyethylene glycol (PEG) biotinylation reagent, belonging to the class of heterobifunctional linkers [1]. Its molecular architecture comprises a biotin moiety for high-affinity binding to avidin or streptavidin (Kd ≈ 10⁻¹⁵ M), an 11-unit PEG (PEG11) spacer providing aqueous solubility and steric relief, and a terminal azide group for bioorthogonal click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . Unlike polydisperse PEG reagents, its precise, single-molecular-weight composition ensures predictable conjugate analysis and reproducible bioconjugation outcomes . It is widely employed as a PROTAC (PROteolysis TArgeting Chimera) linker and in applications ranging from protein pull-down assays to supramolecular construction .

M Monodisperse PEG11 spacer ensures predictable conjugate analysis and reproducible bioconjugation
A Terminal azide enables both CuAAC and SPAAC click chemistry for modular probe assembly
P High-purity grade suitable for PROTAC synthesis and quantitative proteomics workflows purity specification supports robust multi-step reactions

Why Substitution Fails


Generic substitution of (+)-Biotin-PEG11-CH2CH2N3 with either shorter PEG-spacer biotin reagents or biotin derivatives lacking the clickable azide moiety fundamentally compromises experimental reproducibility and intended application performance. Using polydisperse PEG linkers introduces heterogeneity in conjugate size, complicating analytical characterization and quantitative interpretation of binding data . Shorter PEG linkers (e.g., PEG3 or PEG4) increase steric hindrance between the biotin-binding pocket and the conjugated biomolecule, reducing the effective binding affinity and limiting accessibility in crowded environments [1]. Conversely, non-clickable biotin reagents preclude the modular, bioorthogonal assembly of complex probes, necessitating separate, often less efficient, synthetic pathways for each new construct . The precise, discrete nature of the PEG11 spacer and the versatile azide handle are thus critical, non-interchangeable features for ensuring consistent, high-yield bioconjugation and reliable downstream assay performance.

Attribute
(+)-Biotin-PEG11-CH2CH2N3
Generic substitute
PEG architecture
Discrete PEG11, single molecular weight
Polydisperse PEG mixtures introduce conjugate heterogeneity and analytical ambiguity
Spacer length
Extended 40-atom spacer reduces steric hindrance
Shorter PEG linkers may limit binding accessibility and lower immobilized activity
Functional handle
Bioorthogonal azide for click chemistry
Non-clickable biotin reagents require separate, less versatile conjugation chemistries

Product Differentiation Evidence


Monodisperse vs. Polydisperse PEG Conjugates

The discrete PEG11 spacer (exactly 11 ethylene glycol units, MW = 796.97 g/mol) yields a single, well-defined conjugate peak, in contrast to polydisperse PEG reagents that generate a broad, heterogeneous mixture of products . This monodispersity simplifies HPLC and mass spectrometry analysis, enabling precise quantification and characterization of biotinylated molecules, a critical requirement for reproducible PROTAC synthesis and quantitative proteomics workflows .

Conjugate heterogeneity
Data to verify
Monodisperse PEG11 yields single sharp peak; polydisperse PEG creates broad multimodal distribution
Supports precise quantification and reproducible PROTAC analytics
Qualitative advantage in HPLC and MS characterization
Bioconjugation Analytical Chemistry PROTAC

Steric Hindrance Reduction by PEG11 Spacer

A direct comparative study of biotin linker length on enzyme immobilization demonstrated that increasing PEG spacer length from PEG2 to PEG12 significantly increased the amount of immobilized streptavidin-conjugated horseradish peroxidase (SA-HRP) and its catalytic activity [1]. The study showed that the longer PEG12 linker (similar to PEG11) allowed for greater enzyme loading and enhanced activity due to reduced steric hindrance between the enzyme and the surface, a benefit directly applicable to the use of Biotin-PEG11-CH2CH2N3 in surface-based assays [1].

Enzyme immobilization
Class-level
Longer PEG spacers (PEG12) increased immobilized SA-HRP amount and catalytic activity vs. shorter linkers
PEG11 may enhance surface assay performance by reducing steric constraints
Class trend; confirm with specific construct
Enzyme Immobilization Surface Chemistry Biosensors

Dual Click Chemistry Compatibility

The terminal azide group of (+)-Biotin-PEG11-CH2CH2N3 enables conjugation via both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN derivatives . This dual reactivity distinguishes it from non-clickable biotin derivatives (e.g., Biotin-PEG11-amine or Biotin-PEG11-carboxylic acid), which require separate, less versatile conjugation chemistries. The ability to use SPAAC, a copper-free, bioorthogonal reaction, is essential for labeling live cells or copper-sensitive biomolecules, while CuAAC provides a rapid and high-yielding alternative for in vitro applications .

Click chemistry scope
Data to verify
Azide reactive via CuAAC and SPAAC; non-clickable biotin reagents limited to amine/carboxyl chemistry
Enables both in vitro prototyping and live-cell bioorthogonal labeling
SPAAC essential for copper-sensitive systems
Click Chemistry Bioorthogonal Chemistry PROTAC

Solubility and Non-Specific Binding

The PEG11 spacer, with its 40-atom length (~50.4 Å), provides a substantial hydrophilic domain that enhances water solubility and minimizes non-specific binding to surfaces and other biomolecules compared to biotin derivatives with shorter or no PEG linkers . While quantitative data for this specific compound is limited, the general principle is well-established: PEG chains create a hydrated layer that resists protein adsorption, a property that scales with PEG length up to a point . This leads to improved signal-to-noise ratios in pull-down assays and ELISA .

Solubility & fouling
Class-level
PEG11 hydrophilic domain improves aqueous solubility and resists non-specific protein adsorption
Supports cleaner pull-down and ELISA signals
Trend scales with PEG length; verify in target matrix
Assay Development Surface Passivation Protein Labeling

High Purity for Critical Applications

Commercially available (+)-Biotin-PEG11-CH2CH2N3 is supplied with a minimum purity of ≥98% as determined by HPLC, a specification that surpasses the typical 95% purity of many alternative biotin-PEG-azide reagents . This higher purity grade reduces the risk of side reactions and simplifies downstream purification, which is especially critical in multi-step PROTAC synthesis where impurities can accumulate and compromise the final product's efficacy and analytical characterization .

Purity specification
Specification review
≥98% (HPLC) vs. typical ≥95% for many Biotin-PEG-azide variants
Reduces side reactions and purification burden in multi-step syntheses
Lot-specific certificate should be reviewed
PROTAC Quality Control Chemical Synthesis

Defined Spacer for Consistent PROTAC Performance

As a PROTAC linker, the 40-atom, 50.4 Å discrete PEG11 spacer of (+)-Biotin-PEG11-CH2CH2N3 provides a defined and reproducible distance between the E3 ligase ligand and the target protein ligand . This is in contrast to PROTACs synthesized using polydisperse PEG linkers, where the exact spatial orientation and, consequently, the efficiency of ternary complex formation and protein degradation, can vary significantly between batches . The use of a defined-length linker is a critical parameter for optimizing PROTAC potency and achieving consistent degradation efficiency, as demonstrated in studies correlating linker length to PROTAC activity .

PROTAC linker definition
Class-level
Exact 40-atom length vs. variable polydisperse PEG; defined distance for ternary complex formation
Enables systematic SAR and consistent degradation efficiency
Linker length critically influences PROTAC potency
PROTAC Drug Discovery Linker Optimization

Application Scenarios


PROTAC Linker Synthesis for SAR Studies

The discrete PEG11 spacer provides a precisely defined distance (40 atoms, ~50.4 Å) between E3 ligase and target protein ligands, enabling reproducible structure-activity relationship (SAR) studies and optimization of degradation potency . The ≥98% purity minimizes side reactions during multi-step synthesis, ensuring the integrity of the final PROTAC molecule . The azide group allows for modular conjugation to a wide variety of alkyne-functionalized E3 ligands or target warheads via CuAAC or SPAAC .

Pull-Down and Affinity Purification

The PEG11 spacer reduces steric hindrance between the biotinylated capture molecule and the streptavidin solid support, improving binding efficiency and reducing non-specific protein adsorption from complex lysates . This leads to higher signal-to-noise ratios and cleaner enrichment of target proteins or interaction partners, as demonstrated in studies linking longer PEG spacers to enhanced immobilized enzyme activity . The defined conjugate mass facilitates precise quantification of captured analytes .

Bioorthogonal Labeling of Live Cells

The terminal azide group is compatible with copper-free click chemistry (SPAAC) using DBCO or BCN derivatives, allowing for efficient and bioorthogonal biotinylation of alkyne-tagged cell surface proteins or metabolic labels without the cytotoxicity of copper catalysts . This enables live-cell imaging, flow cytometry, and cell surface proteomics with minimal perturbation to cellular physiology . The hydrophilic PEG11 spacer enhances the water solubility of the reagent, facilitating efficient labeling in aqueous media.

Surface-Bound Biosensor Construction

The monodisperse PEG11 spacer yields a uniform and well-defined biotin-streptavidin layer on sensor surfaces (e.g., SPR chips, microplates), ensuring consistent analyte binding kinetics and minimizing surface heterogeneity . The reduced steric hindrance and non-specific binding properties of the PEG11 linker, inferred from enzyme immobilization studies , contribute to enhanced sensor sensitivity and reproducibility, critical for quantitative assays and diagnostic applications.

Application
Selection Property
Validation Focus
PROTAC linker synthesis & SAR studies
Defined-length monodisperse spacer, high-purity azide handle
Linker-length-dependent degradation potency and batch consistency
Pull-down & affinity purification
Extended PEG11 spacer reducing steric hindrance and non-specific binding
Capture efficiency, signal-to-noise ratio, and eluate purity
Live-cell bioorthogonal labeling
Copper-free click (SPAAC) compatibility, aqueous solubility
Cell surface biotinylation efficiency and minimal cytotoxicity
Biosensor surface construction
Monodisperse PEG11 for uniform biotin-streptavidin layer
Consistent analyte binding kinetics and sensor reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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